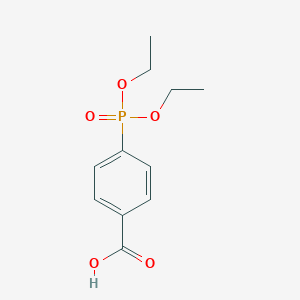

4-(Diethoxyphosphoryl)benzoic acid

Descripción general

Descripción

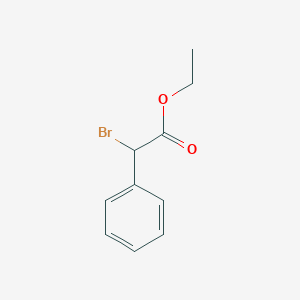

4-(Diethoxyphosphoryl)benzoic acid is a chemical compound with the molecular formula C11H15O5P . It has a molecular weight of 258.21 g/mol. It is a solid substance .

Physical And Chemical Properties Analysis

4-(Diethoxyphosphoryl)benzoic acid is a solid substance . Its molecular weight is 258.21 g/mol. Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthetic Chemistry and Catalysis

- Mitsunobu Reaction Enhancement : The use of benzoic acid derivatives, like 4-(Diphenylphosphino)benzoic acid, facilitates the Mitsunobu reaction, acting as a bifunctional reagent for reductant and pronucleophile roles. This allows for stereospecific inversion of secondary alcohols to esters, highlighting the potential utility of similar diethoxyphosphoryl compounds in synthetic pathways (Natsuko Muramoto et al., 2013).

- Preparation of α-Ketophosphonate Derivatives : The Passerini reaction utilizing α-ketophosphonates and benzoic acid derivatives leads to efficient synthesis of complex organic molecules. This showcases the versatility of diethoxyphosphoryl benzoates in constructing diverse molecular architectures (J. Azizian et al., 2011).

Molecular Recognition and Biosensing

- Development of Broad-specificity Immunoassays : Monoclonal antibodies against diethoxyphosphoryl-related haptens have been developed for the detection of organophosphorus pesticides. This demonstrates the potential of diethoxyphosphoryl benzoic acid analogs in environmental monitoring and pesticide detection (Zhenlin Xu et al., 2010).

Material Science and Polymer Chemistry

- Polyaniline Doping : Benzoic acid derivatives have been used as dopants for polyaniline, affecting its electrical conductivity. This suggests that diethoxyphosphoryl benzoic acid could play a role in tuning the properties of conducting polymers for electronic applications (C. A. Amarnath et al., 2005).

Propiedades

IUPAC Name |

4-diethoxyphosphorylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRFVLZYAYSKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378642 | |

| Record name | 4-(diethoxyphosphoryl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diethoxyphosphoryl)benzoic acid | |

CAS RN |

1527-34-0 | |

| Record name | 4-(diethoxyphosphoryl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)